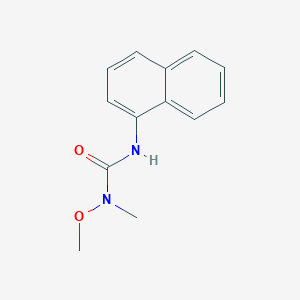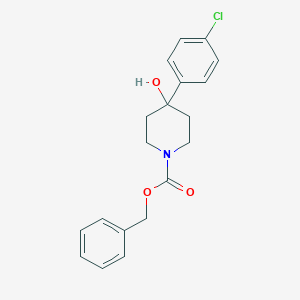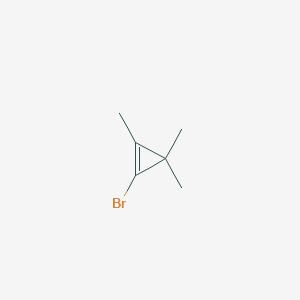
5-Bromo-2',3',5'-tri-O-acetiluridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Bromo-2',3',5'-tri-O-acetyluridine and similar brominated pyridines often involves halogenation and acetylation steps. For example, 2-acetyl-5-bromopyridine, a related compound, can be synthesized from 2,5-dibromopyridine through a series of metal-catalyzed reactions and then used in further synthetic pathways (Huo, Arulsamy, & Hoberg, 2011). Such synthetic routes typically involve the selective introduction of bromo and acetyl groups to the parent nucleoside or pyridine ring, utilizing various chemical reactions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2',3',5'-tri-O-acetyluridine, similar to other brominated nucleosides, is characterized by the presence of bromine and acetyl substituents, which influence the molecule's conformation and reactivity. X-ray diffraction methods have been employed to study the structural effects of bromine and acetyl substitutions on nucleosides, revealing how these modifications impact molecular conformation and interactions (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Chemical Reactions and Properties
Brominated nucleosides like 5-Bromo-2',3',5'-tri-O-acetyluridine participate in various chemical reactions, including nucleophilic substitution, due to the presence of the bromo group. The reactivity of bromine atoms in such compounds has been explored through the preparation of derivatives via nucleophilic substitution reactions (Hertog, Falter, & Van D. Linde, 1948).
Aplicaciones Científicas De Investigación
Investigación en Proteómica
“5-Bromo-2’,3’,5’-tri-O-acetiluridina” es un producto especializado utilizado en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría usarse para estudiar interacciones, modificaciones y ubicaciones de proteínas.
Actividad Antitumoral
Este compuesto es un análogo de nucleósido de purina, que tiene una amplia actividad antitumoral dirigida a malignidades linfoides indolentes . Podría usarse en investigaciones relacionadas con el tratamiento del cáncer, particularmente para malignidades linfoides.
Inhibición de la Síntesis de ADN
Uno de los mecanismos anticancerígenos de “5-Bromo-2’,3’,5’-tri-O-acetiluridina” es la inhibición de la síntesis de ADN . Esta propiedad la hace útil en el estudio del proceso de replicación del ADN y su regulación.
Inducción de la Apoptosis
“5-Bromo-2’,3’,5’-tri-O-acetiluridina” puede inducir la apoptosis, un proceso de muerte celular programada . Esto puede ser particularmente útil en el estudio de los mecanismos de muerte y supervivencia celular.
Síntesis Orgánica
“5-Bromo-2’,3’,5’-tri-O-acetiluridina” es un compuesto útil en la síntesis orgánica . Podría utilizarse como bloque de construcción o reactivo en la síntesis de otros compuestos orgánicos complejos.
Polímeros Impresos Molecularmente (MIP)
“5-Bromo-2’,3’,5’-tri-O-acetiluridina” puede utilizarse como una plantilla ‘ficticia’ en la síntesis y evaluación de polímeros impresos molecularmente (MIP) para el reconocimiento selectivo de nucleósidos de uridina . Esta aplicación es particularmente relevante en el campo de la bioquímica y la ciencia de los materiales.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is indolent lymphoid malignancies . These are a group of slow-growing lymphomas, a type of cancer that originates in the cells of the immune system .
Mode of Action
5-Bromo-2’,3’,5’-tri-O-acetyluridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means it interferes with the replication of cancer cells and triggers their programmed cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the cancer cells from replicating. By inducing apoptosis, it triggers the self-destruction of these cells .
Result of Action
The result of the action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is the inhibition of the growth of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis in the cancer cells .
Safety and Hazards
For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2’,3’,5’-tri-O-acetyluridine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
5-Bromo-2’,3’,5’-tri-O-acetyluridine has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting DNA synthesis and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine involves its binding interactions with biomolecules, inhibition of enzymes involved in DNA synthesis, and changes in gene expression that lead to apoptosis .
Propiedades
IUPAC Name |
[3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWGEZUVGHETAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400903 | |
| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105659-32-3 | |
| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



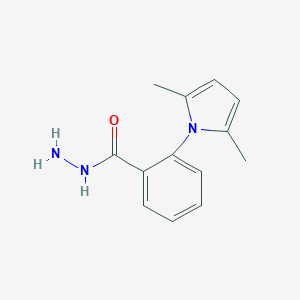

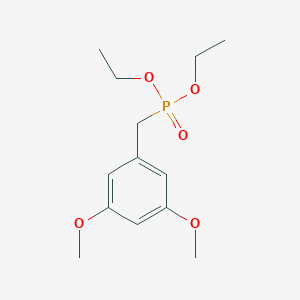
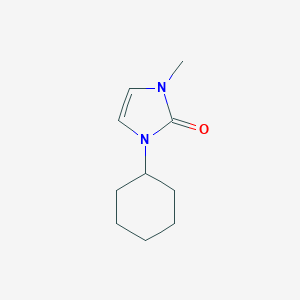
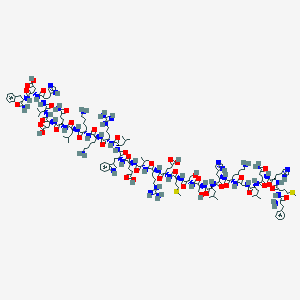


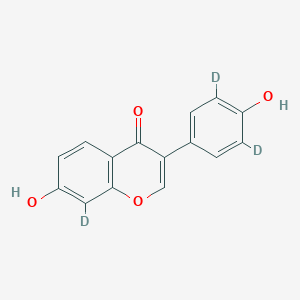
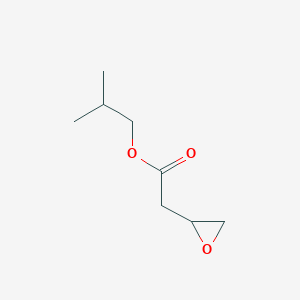
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
